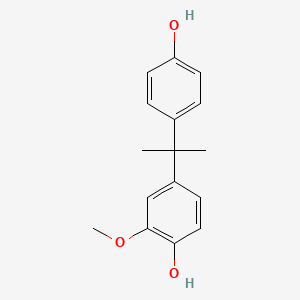
4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol
Cat. No. B8607832
Key on ui cas rn:
142990-42-9
M. Wt: 258.31 g/mol
InChI Key: HZNVEXAGTJLRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247619B2
Procedure details


Run 3—1% guaiacol BPA: Methylene chloride (23 L), water (8 L), BPA (4500 g, 19.8 mol), monomethoxyBPA (55 g of the above mixture), p-cumylphenol (135 g, 0.64 mol), triethylamine (40 ml) and sodium gluconate (10 g) was charged to a 75 L reactor equipped with mechanical agitation, condenser, and caustic scrubber vent system. Phosgene (2300 g, 23.2 mol) was added at a rate of 80 g/min to the reactor while 33 wt % caustic was added at a rate to maintain pH=10. The reactor contents were purged with nitrogen then transferred to another tank and centrifuged to remove the brine layer. The organic layer containing the polymer was washed on a centrifuge train with 1N HCl and then with deionized water until residual chloride levels were <5 ppm. The polymer was isolated by steam precipitation followed by drying under hot nitrogen. The final dried resin weighed 4.1 lbs, had Mw=27652 daltons and PDI=2.5 by GPC vs PC standard, <1 ppm TEA, 0.6 ppm chloride ion, <10 ppm residual free BPA, and <0.05 ppm Fe. The glass transition temperature was determined to be 153 C.
Name
guaiacol BPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
above mixture
Quantity
55 g
Type
reactant
Reaction Step Three


Name
sodium gluconate
Quantity
10 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH3:10][C:11](C1C=CC(O)=CC=1)([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1)[CH3:12].CC(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C.O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+].C(Cl)(Cl)=O>C(N(CC)CC)C.O.C(Cl)Cl>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:6]2[CH:5]=[CH:4][C:2]([OH:3])=[C:1]([O:8][CH3:9])[CH:7]=2)([CH3:12])[CH3:10])=[CH:14][CH:15]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
guaiacol BPA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(O)=CC=CC1)OC.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
Step Two
|
Name
|
|
|
Quantity
|
2300 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
[Compound]
|
Name
|
above mixture
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
|
Name
|
sodium gluconate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
23 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical agitation, condenser, and caustic scrubber vent system
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at a rate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain pH=10
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reactor contents were purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the brine layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic layer containing the polymer
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed on a centrifuge train with 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymer was isolated by steam precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying under hot nitrogen
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
